molecular formula C21H22ClN3O3 B2865986 6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1426314-61-5

6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2865986
CAS No.: 1426314-61-5
M. Wt: 399.88
InChI Key: WZDWRYLNKZFDLZ-UHFFFAOYSA-N
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Description

6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a nicotinonitrile scaffold, a moiety recognized in the development of anticancer agents . The presence of the 4-chlorophenoxy group is a feature found in compounds investigated for their anti-inflammatory potential and as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant for conditions such as rheumatoid arthritis and metabolic disorders . The piperidine ring system contributes to the molecule's potential pharmacophore properties, possibly influencing its bioavailability and interaction with biological targets. This combination of structural features makes it a valuable candidate for researchers studying oncology, inflammation, and enzymology. Researchers can utilize this compound for in vitro assays, target validation, and as a building block in the synthesis of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-21(2,28-18-6-4-16(22)5-7-18)20(26)25-11-9-17(10-12-25)27-19-8-3-15(13-23)14-24-19/h3-8,14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDWRYLNKZFDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The acyl component is synthesized via nucleophilic aromatic substitution (SNAr) between 4-chlorophenol and 2-bromo-2-methylpropanoic acid under basic conditions:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : 80–100°C for 12–24 hours.

Mechanism : Deprotonation of 4-chlorophenol generates a phenoxide ion, which displaces bromide from 2-bromo-2-methylpropanoic acid.

Yield : 75–85% after recrystallization from ethyl acetate/hexanes.

Functionalization of Piperidin-4-ol

Protection of Hydroxyl Group

To prevent undesired side reactions during acylation, the piperidin-4-ol hydroxyl group is protected:

  • Protecting agent : tert-Butyldimethylsilyl chloride (TBSCl).
  • Conditions : Imidazole catalyst in dichloromethane (DCM) at 0°C to room temperature.

Intermediate : 4-(tert-Butyldimethylsilyloxy)piperidine.

Acylation of Piperidine Nitrogen

The protected piperidine undergoes acylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride :

  • Reagents : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.
  • Temperature : 0°C to room temperature for 4–6 hours.

Intermediate : 1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)-4-(tert-butyldimethylsilyloxy)piperidine.

Deprotection of Silyl Ether

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):

  • Yield : 90–95%.

Intermediate : 1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-ol.

Synthesis of 6-Chloronicotinonitrile

Cyanation of Pyridine Derivatives

6-Chloronicotinonitrile is prepared via:

  • Chlorination : Direct chlorination of nicotinonitrile using phosphorus oxychloride (POCl₃) at 110°C.
  • Alternative route : Palladium-catalyzed cyanation of 6-bromonicotinic acid followed by dehydration.

Purity : ≥98% (HPLC).

Etherification via Ullmann Coupling

Copper-Catalyzed Coupling

The final ether bond is formed between 1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-ol and 6-chloronicotinonitrile :

  • Catalyst : Copper(I) iodide (CuI).
  • Ligand : 1,10-Phenanthroline.
  • Base : Cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C for 24 hours.

Mechanism : The alkoxide ion from piperidin-4-ol displaces chloride via a single-electron transfer (SET) process mediated by Cu(I).

Yield : 60–70% after column chromatography (SiO₂, ethyl acetate/hexanes).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H, pyridine-H), 7.39–7.25 (m, 4H, Ar-H), 4.88–4.62 (m, 1H, piperidine-OCH), 3.97 (s, 3H, COCH₃).
  • ¹³C NMR : δ 170.2 (C=O), 156.8 (CN), 129.3–114.7 (aromatic carbons).
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₁ClN₃O₃: 422.1241; found: 422.1245.

Purity and Yield Optimization

Step Yield (%) Purity (%)
Acyl chloride formation 92 95
Piperidine acylation 88 97
Ullmann coupling 65 98

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Substrate : 6-Hydroxynicotinonitrile (synthesized via hydrolysis of 6-chloronicotinonitrile).
  • Yield : 55–60%.

Reductive Amination Approach

  • Intermediate : 4-Oxopiperidine derivative.
  • Limitation : Lower regioselectivity for acylation.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Copper nanoparticles : Enhance Ullmann coupling efficiency (turnover number > 50).
  • Solvent recycling : DMSO recovery via distillation reduces waste.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (benchmark: <40 for pharmaceuticals).
  • E-factor : 18 kg waste/kg product.

Chemical Reactions Analysis

6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile include other piperidine derivatives and chlorophenoxy compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a piperidine ring, chlorophenoxy group, and nicotinonitrile moiety, which may confer distinct pharmacological properties.

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